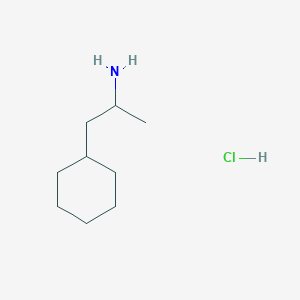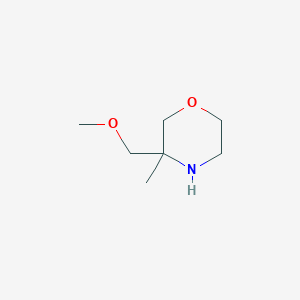![molecular formula C5H13NS B6271804 methyl[2-(methylsulfanyl)propyl]amine CAS No. 1247584-60-6](/img/new.no-structure.jpg)
methyl[2-(methylsulfanyl)propyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl[2-(methylsulfanyl)propyl]amine is an organic compound that belongs to the class of amines It features a methyl group attached to the nitrogen atom and a propyl chain substituted with a methylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl[2-(methylsulfanyl)propyl]amine can be synthesized through several methods. One common approach involves the reaction of 2-(methylsulfanyl)propylamine with methyl iodide under basic conditions. The reaction typically proceeds as follows:
- Dissolve 2-(methylsulfanyl)propylamine in an appropriate solvent such as ethanol.
- Add a base, such as sodium hydroxide, to the solution.
- Slowly add methyl iodide to the mixture while maintaining a controlled temperature.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl[2-(methylsulfanyl)propyl]amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding a simpler amine.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Simplified amines.
Substitution: Various substituted amines.
Wissenschaftliche Forschungsanwendungen
Methyl[2-(methylsulfanyl)propyl]amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl[2-(methylsulfanyl)propyl]amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The methylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that can interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Methyl[2-(methylsulfanyl)propyl]amine can be compared with other similar compounds, such as:
Methyl[3-(methylsulfanyl)propyl]amine: Similar structure but with the methylsulfanyl group on a different carbon atom.
Ethyl[2-(methylsulfanyl)propyl]amine: Similar structure but with an ethyl group instead of a methyl group.
Propyl[2-(methylsulfanyl)propyl]amine: Similar structure but with a propyl group instead of a methyl group.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
1247584-60-6 |
|---|---|
Molekularformel |
C5H13NS |
Molekulargewicht |
119.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




